molecular formula C22H23N3O2S B2499108 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034429-05-3

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No. B2499108
M. Wt: 393.51
InChI Key: KHAUCXYRPZQBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Compounds with complex structures, including heterocyclic motifs similar to the target compound, have been synthesized and characterized using advanced techniques such as IR, NMR, LC-MS spectra, and X-ray diffraction studies. For example, a novel bioactive heterocycle was synthesized and evaluated for antiproliferative activity, showcasing the utility of these compounds in drug discovery and medicinal chemistry (S. Benaka Prasad et al., 2018).

Antimicrobial Activity

Several studies have synthesized compounds with structural features reminiscent of the target compound, assessing their antimicrobial activity against various strains of bacteria and fungi. These studies often utilize modifications of the core structure to enhance biological activity, demonstrating the potential of such compounds in developing new antimicrobial agents (Satyender Kumar et al., 2012).

Anticancer Activity

Research into structurally similar compounds has also explored their potential anticancer activity. By synthesizing and evaluating novel derivatives, researchers aim to uncover compounds with significant antiproliferative effects against various cancer cell lines, contributing to the ongoing search for more effective cancer therapies (Kanubhai D. Katariya et al., 2021).

Molecular Docking and Theoretical Studies

Molecular docking and theoretical studies complement the synthetic and biological evaluations, providing insights into the interactions between these compounds and biological targets. These studies help in understanding the molecular basis of the biological activity observed and in optimizing compounds for improved efficacy and selectivity (C. Sivakumar et al., 2021).

properties

IUPAC Name

[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-22(19-14-20(27-23-19)16-4-2-1-3-5-16)24-10-6-18(7-11-24)25-12-8-21-17(15-25)9-13-28-21/h1-5,9,13-14,18H,6-8,10-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAUCXYRPZQBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

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